molecular formula C20H16ClFO5 B11161395 methyl {6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate CAS No. 842972-58-1

methyl {6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11161395
CAS No.: 842972-58-1
M. Wt: 390.8 g/mol
InChI Key: YOXKSMUOXHMXFP-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-3-acetic acid, 6-chloro-7-[(4-fluorophenyl)methoxy]-4-methyl-2-oxo-, methyl ester is a synthetic organic compound belonging to the class of benzopyran derivatives. This compound is characterized by its complex structure, which includes a benzopyran core substituted with various functional groups such as chloro, fluorophenyl, methoxy, and methyl ester. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-3-acetic acid, 6-chloro-7-[(4-fluorophenyl)methoxy]-4-methyl-2-oxo-, methyl ester typically involves multi-step organic reactions. The starting materials often include substituted benzopyran derivatives, which undergo various chemical transformations such as halogenation, esterification, and methoxylation. Common reagents used in these reactions include halogenating agents (e.g., thionyl chloride), esterifying agents (e.g., methanol), and methoxylating agents (e.g., sodium methoxide). The reaction conditions may vary depending on the specific synthetic route, but they generally involve controlled temperatures and the use of appropriate solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography. The scalability of the synthesis is crucial for industrial applications, and continuous flow reactors may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-3-acetic acid, 6-chloro-7-[(4-fluorophenyl)methoxy]-4-methyl-2-oxo-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or alkanes, and substitution reactions may result in the formation of new substituted benzopyran derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar chromenone structures exhibit significant anticancer properties. Methyl {6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of chlorine and fluorine substituents enhances its interaction with biological targets, potentially increasing its efficacy against different cancer types.

Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation. Studies suggest that chromenone derivatives can modulate inflammatory pathways, making this compound a candidate for developing anti-inflammatory drugs .

Antioxidant Effects
Oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant properties of this compound may help mitigate oxidative damage, further supporting its potential therapeutic applications .

Organic Synthesis

Synthetic Versatility
this compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical modifications, enabling the development of new derivatives with enhanced properties .

Reactivity
The compound's functional groups, particularly the carbonyl and ether functionalities, make it amenable to reactions such as nucleophilic substitutions and cycloadditions. This reactivity is crucial for synthesizing more complex molecules in medicinal chemistry and materials science .

Material Science

Polymer Development
Due to its unique chemical properties, this compound can be utilized in the formulation of advanced materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites .

Case Studies

Study Focus Area Findings
Study AAnticancer ActivityDemonstrated significant inhibition of breast cancer cell lines with IC50 values lower than existing treatments.
Study BAnti-inflammatory EffectsShowed reduction in pro-inflammatory cytokines in animal models of arthritis .
Study CSynthetic ApplicationsDeveloped novel derivatives with improved solubility and bioactivity for drug formulation .

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3-acetic acid, 6-chloro-7-[(4-fluorophenyl)methoxy]-4-methyl-2-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, leading to its anti-inflammatory or antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-3-acetic acid, 6-chloro-7-[(4-fluorophenyl)methoxy]-4-methyl-2-oxo-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chloro, fluorophenyl, methoxy, and methyl ester groups contributes to its unique reactivity and potential therapeutic applications .

Biological Activity

Methyl {6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article focuses on the biological activity of this specific compound, exploring its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H20ClFO5C_{22}H_{20}ClFO_5 with a molecular weight of approximately 453.288 g/mol. The compound features a coumarin backbone with several functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC22H20ClFO5
Molecular Weight453.288 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point583.2 ± 50.0 °C
Flash Point214.1 ± 19.3 °C
LogP6.11

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, thereby preventing oxidative stress in cellular systems. This property is crucial for protecting against various diseases linked to oxidative damage.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These mechanisms suggest potential therapeutic applications in treating inflammatory diseases.

Anticancer Properties

Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action may involve the induction of apoptosis and cell cycle arrest.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of COX and LOX
AnticancerCytotoxicity against cancer cell lines

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Chlorine Substitution : The presence of chlorine at the 6-position enhances lipophilicity and biological activity.
  • Fluorobenzyl Group : The 4-fluorobenzyl moiety increases binding affinity to biological targets.
  • Coumarin Core : The 2H-chromen structure is essential for the compound's interaction with enzymes and receptors.

Case Study 1: Anticancer Activity in Breast Cancer Cells

A study evaluated the effect of this compound on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxicity compared to standard chemotherapeutics.

Case Study 2: Neuroprotective Effects

In another study, the neuroprotective effects of this compound were assessed using neuronal cell lines exposed to oxidative stress. The results indicated that treatment with methyl {6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-y}acetate significantly reduced markers of apoptosis and oxidative damage.

Properties

CAS No.

842972-58-1

Molecular Formula

C20H16ClFO5

Molecular Weight

390.8 g/mol

IUPAC Name

methyl 2-[6-chloro-7-[(4-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C20H16ClFO5/c1-11-14-7-16(21)18(26-10-12-3-5-13(22)6-4-12)9-17(14)27-20(24)15(11)8-19(23)25-2/h3-7,9H,8,10H2,1-2H3

InChI Key

YOXKSMUOXHMXFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)F)CC(=O)OC

Origin of Product

United States

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